molecular formula C19H24O4 B4928752 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene CAS No. 6483-41-6

1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene

Cat. No.: B4928752
CAS No.: 6483-41-6
M. Wt: 316.4 g/mol
InChI Key: NCKZVQLIUXCUQF-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene is an organic compound with a complex structure, characterized by the presence of multiple ether linkages and aromatic rings

Properties

IUPAC Name

1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-4-20-16-9-5-6-10-17(16)21-13-14-22-18-11-7-8-12-19(18)23-15(2)3/h5-12,15H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKZVQLIUXCUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367800
Record name 1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6483-41-6
Record name 1-ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene typically involves the reaction of 1-ethoxy-2-propanol with 2-(2-propan-2-yloxyphenoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-Ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene
  • 1-Ethoxy-2-propanol
  • 2-(2-propan-2-yloxyphenoxy)ethanol

Comparison: 1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene is unique due to its specific arrangement of ether linkages and aromatic rings, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

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